molecular formula C16H20N2O4S B11495140 4-[(3-butoxypropyl)amino]-3-nitro-2H-thiochromen-2-one

4-[(3-butoxypropyl)amino]-3-nitro-2H-thiochromen-2-one

Cat. No.: B11495140
M. Wt: 336.4 g/mol
InChI Key: VLYNXTIJNMHVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-butoxypropyl)amino]-3-nitro-2H-thiochromen-2-one is a synthetic organic compound that belongs to the class of thiochromenones This compound is characterized by the presence of a nitro group at the third position and a butoxypropylamino group at the fourth position of the thiochromenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-butoxypropyl)amino]-3-nitro-2H-thiochromen-2-one typically involves the following steps:

    Nitration: The introduction of the nitro group into the thiochromenone ring is achieved through nitration. This can be done using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Amination: The butoxypropylamino group is introduced through a nucleophilic substitution reaction. This involves reacting the nitrated thiochromenone with 3-butoxypropylamine in the presence of a suitable base, such as sodium hydroxide, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(3-butoxypropyl)amino]-3-nitro-2H-thiochromen-2-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The thiochromenone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Substitution: The butoxypropylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Reduction: 4-[(3-butoxypropyl)amino]-3-amino-2H-thiochromen-2-one.

    Oxidation: 4-[(3-butoxypropyl)amino]-3-nitro-2H-thiochromen-2-sulfone.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its unique structural features and potential biological activities.

    Material Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 4-[(3-butoxypropyl)amino]-3-nitro-2H-thiochromen-2-one involves its interaction with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The butoxypropylamino group can facilitate the compound’s binding to specific proteins or enzymes, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-butoxypropyl)amino]-2-nitrobenzonitrile
  • 4-[(3-butoxypropyl)amino]-2-nitrobenzoic acid

Uniqueness

4-[(3-butoxypropyl)amino]-3-nitro-2H-thiochromen-2-one is unique due to the presence of both a nitro group and a butoxypropylamino group on the thiochromenone ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C16H20N2O4S

Molecular Weight

336.4 g/mol

IUPAC Name

4-(3-butoxypropylamino)-3-nitrothiochromen-2-one

InChI

InChI=1S/C16H20N2O4S/c1-2-3-10-22-11-6-9-17-14-12-7-4-5-8-13(12)23-16(19)15(14)18(20)21/h4-5,7-8,17H,2-3,6,9-11H2,1H3

InChI Key

VLYNXTIJNMHVPY-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCCNC1=C(C(=O)SC2=CC=CC=C21)[N+](=O)[O-]

Origin of Product

United States

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